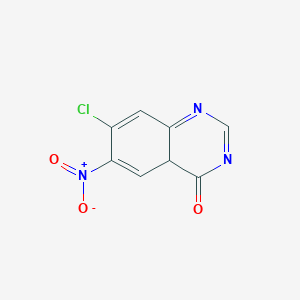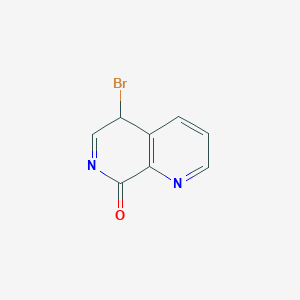![molecular formula C12H7N3O B12361365 6h-Pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B12361365.png)
6h-Pyrido[2,3-b][1,4]benzodiazepin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one is a heterocyclic compound that belongs to the class of benzodiazepines. It is characterized by a fused ring system consisting of a pyridine ring and a benzodiazepine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-dihydropyrido[2,3-b][1,4]benzodiazepin-6-one typically involves the condensation of 2-amino-N-(2-chloropyridyl-3-yl)benzamide with butanol in the presence of concentrated sulfuric acid. The reaction is carried out under reflux conditions at a temperature of 80°C for three hours. After cooling to room temperature, the product is filtered, washed with acetone, and dried under vacuum to yield a pale yellow solid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Reduced forms of the benzodiazepine ring.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5,11-dihydropyrido[2,3-b][1,4]benzodiazepin-6-one involves its interaction with specific molecular targets. It is believed to act on the central nervous system by modulating the activity of neurotransmitter receptors, particularly the GABA-A receptor. This modulation leads to anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety and related disorders .
Comparación Con Compuestos Similares
Similar Compounds
- 5H-Benzo[e]pyrido[3,2-b][1,4]diazepin-6(11H)-one
- 11-Chloroacetyl-6H-pyrido[2,3-b][1,4]benzodiazepine-6-one
- Pirenzepine
Uniqueness
5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to interact with neurotransmitter receptors sets it apart from other similar compounds, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C12H7N3O |
|---|---|
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
pyrido[2,3-b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C12H7N3O/c16-12-8-4-1-2-5-9(8)14-11-10(15-12)6-3-7-13-11/h1-7H |
Clave InChI |
QYETZOYLEWPRIX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N=C3C=CC=NC3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Fluoro-7-azaspiro[3.5]nonane](/img/structure/B12361302.png)








![Propanedioic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-ethyl ester](/img/structure/B12361372.png)
